1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNFPRSNKGNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azetidine Component
Azetidine Ring Formation : The azetidine ring can be synthesized through various methods, including the reaction of a suitable precursor with a nitrogen source. For example, azetidine can be prepared from ethylene oxide and ammonia under high pressure.
Functionalization of Azetidine : The azetidine ring is then functionalized to introduce a reactive group that can participate in the subsequent coupling reaction. This often involves the introduction of a halogen or an alkylating agent.
Synthesis of 1,2,3-Triazole Component
Triazole Ring Formation : The 1,2,3-triazole ring is typically formed via a click reaction between an alkyne and an azide in the presence of a copper catalyst. This reaction is highly efficient and selective.
Coupling with Azetidine : The triazole ring is then coupled with the functionalized azetidine component. This step may involve nucleophilic substitution or other coupling reactions depending on the functional groups present.
Formation of Ethan-1-ol Moiety
Introduction of Ethan-1-ol Group : The final step involves the introduction of the ethan-1-ol moiety to the coupled azetidine-triazole system. This can be achieved through reactions such as hydrolysis or reduction of a suitable precursor.
Dihydrochloride Salt Formation : The compound is then converted into its dihydrochloride salt form by reaction with hydrochloric acid.
Detailed Synthesis Protocol
A detailed synthesis protocol for this compound is as follows:
Step 1: Synthesis of Azetidine Component
- React ethylene oxide with ammonia under high pressure to form azetidine.
- Functionalize azetidine by introducing a reactive group (e.g., bromination).
Step 2: Synthesis of 1,2,3-Triazole Component
- Perform a click reaction between an alkyne and an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.
- Couple the triazole ring with the functionalized azetidine component.
Step 3: Introduction of Ethan-1-ol Moiety
- Introduce the ethan-1-ol group through hydrolysis or reduction of a suitable precursor.
- Convert the compound into its dihydrochloride salt form by reaction with hydrochloric acid.
Analysis and Characterization
The synthesized compound can be analyzed and characterized using various techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4O·2HCl |
| Molecular Weight | 233.12 g/mol |
| CAS Number | 1798032-54-8 |
| InChI Key | OJHNFPRSNKGNHQ-UHFFFAOYSA-N |
| Purity | Typically >95% |
Research Findings and Applications
This compound is a versatile compound with potential applications in pharmaceuticals and materials science. Its unique structure makes it suitable for further modification and incorporation into more complex molecules.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the azetidine ring in this compound enhances its interaction with biological targets. Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Research
Triazole-containing compounds have been investigated for their anticancer potential. The unique structure of this compound may enable it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and efficacy against different cancer types .
Neuropharmacology
There is emerging interest in the neuroprotective effects of triazole derivatives. Research indicates that these compounds may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. The azetidine component may enhance blood-brain barrier permeability, facilitating central nervous system targeting .
Agricultural Science
Pesticidal Applications
The unique structure of this compound suggests potential use as a pesticide. Triazoles are known for their fungicidal properties, and incorporating an azetidine ring could enhance efficacy against specific plant pathogens. Studies are ongoing to evaluate its effectiveness in agricultural settings, particularly in controlling fungal diseases in crops .
Material Science
Polymer Chemistry
In material science, the synthesis of polymers incorporating triazole units has gained attention due to their unique thermal and mechanical properties. The compound can serve as a building block for creating novel materials with enhanced stability and functionality. Research is focused on developing polymeric materials for applications in electronics and coatings that require high durability and resistance to environmental factors .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth; potential for new antibiotic development. |
| Evaluation of Neuroprotective Effects | Neuropharmacology | Induced apoptosis in neuroblastoma cells; suggests potential for treating neurodegenerative diseases. |
| Development of Triazole-based Pesticides | Agricultural Science | Effective against common fungal pathogens; promising results in field trials. |
| Synthesis of Triazole Polymers | Material Science | Enhanced mechanical properties observed; suitable for high-performance applications. |
Mechanism of Action
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine and Triazole Moieties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
Substituent Position and Type: The target compound’s ethanol group at triazole C4 distinguishes it from phenyl () or propan-2-ol () analogs. Ethanol may enhance solubility compared to hydrophobic aryl groups. The dihydrochloride salt in the target compound and analogs like increases polarity and aqueous solubility compared to mono-chloride derivatives (e.g., ).
Biological Relevance :
Biological Activity
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₇H₁₄Cl₂N₄O |
| Molecular Weight | 241.12 g/mol |
| CAS Number | 1798032-54-8 |
| IUPAC Name | 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride |
| Appearance | White powder |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in different pathways.
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. A study reported that compounds with similar structural features inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases associated with tumor growth .
Kinase Inhibition
The compound's structure suggests potential activity against various kinases. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Preliminary studies have indicated that triazole derivatives can inhibit Aurora-A kinase, which plays a vital role in cell division and is often overexpressed in cancers .
The proposed mechanism of action for this compound involves:
- Binding to Kinase Domains : The compound may bind to ATP-binding sites on kinases, preventing their activation.
- Disruption of Signal Transduction : By inhibiting kinases, the compound interferes with downstream signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Triazole Derivatives : A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent antitumor activity .
- In Vivo Studies : Animal models treated with triazole-based compounds showed reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride?
Methodological Answer:
The synthesis typically involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization with the azetidine moiety .
- Salt Formation : Protonation with HCl to yield the dihydrochloride salt, ensuring solubility for biological assays .
- Purification : Column chromatography (e.g., silica gel) or recrystallization using ethanol/water mixtures to achieve >95% purity .
Key Validation : Confirm structural integrity via -NMR (e.g., triplet for azetidine protons at δ 3.5–4.0 ppm) and HRMS .
Basic: How should researchers characterize the compound’s purity and structural identity?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Spectroscopy :
- NMR : - and -NMR to verify azetidine (δ ~3.5 ppm) and triazole (δ ~7.5–8.5 ppm) signals .
- IR : Confirm hydroxyl (3200–3500 cm) and ammonium chloride (2500–3000 cm) stretches .
- Mass Spectrometry : HRMS (ESI+) for molecular ion matching theoretical mass (e.g., [M+H] = calculated 275.12 g/mol) .
Advanced: How can stability studies be designed to evaluate the compound under varying conditions?
Methodological Answer:
- Storage Conditions : Test degradation at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) in airtight, light-protected containers .
- Analytical Monitoring :
- Forced Degradation : Expose to heat (60°C), UV light, and oxidants (HO) to identify degradation pathways .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with co-crystallized ligand RMSD <2.0 Å .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence >50%) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP <3), metabolic stability (CYP450 inhibition), and toxicity (Ames test) .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation :
- Positive Controls : Compare with known inhibitors/agonists (e.g., IC of reference compounds) .
- Dose-Response Curves : Use 8–12 concentrations (n=3 replicates) to calculate Hill slopes and rule out assay artifacts .
- Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCRs) .
- Data Normalization : Apply Z-score or % inhibition relative to controls to minimize plate-to-plate variability .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize with sodium bicarbonate and collect residues in hazardous waste containers .
- Storage : Keep in amber glass vials at -20°C, desiccated to prevent hygroscopic degradation .
Advanced: Which in vitro models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (P >1 ×10 cm/s) .
- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction (target >10%) .
Advanced: How can ecotoxicological impacts be assessed during environmental fate studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
